Azido(methoxy)methanone

Overview

Description

Azido(methoxy)methanone is a carbonyl derivative featuring both methoxy (-OCH₃) and azido (-N₃) functional groups attached to a central carbon atom. For instance, α-methoxy-ω-azido PEG5k, a polymer with terminal methoxy and azido groups, demonstrates high reactivity in end-group transformations, as confirmed by NMR (δH 3.37 ppm for azido protons) and IR (2105–2122 cm⁻¹ for -N₃ stretching) . These spectral signatures are critical for identifying azido-containing compounds. The azido group’s redox activity, as seen in Zn-mediated reduction to amines (>99% conversion efficiency), highlights its utility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido(methoxy)methanone can be synthesized through several methods, typically involving the introduction of the azido group to a suitable precursor. One common method involves the reaction of methoxyacetyl chloride with sodium azide in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is typically carried out at low temperatures to prevent decomposition of the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the process, given the potentially hazardous nature of azides. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Azido(methoxy)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

Substitution: Formation of azido-substituted derivatives.

Reduction: Formation of primary amines.

Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Azido(methoxy)methanone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.

Mechanism of Action

The mechanism of action of azido(methoxy)methanone primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react to form stable products.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Methanones

Methanone Derivatives with Methoxy/Azido Substituents

Azido(methoxy)methanone shares structural motifs with several methanone derivatives:

- (3,4-Dimethoxyphenyl)(6-methoxy-2-naphthalenyl)methanone: Contains three methoxy groups (C-8, C-12, C-13) and lacks azido functionality, emphasizing the role of methoxy positioning in modulating electronic properties .

- (5-Bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone: Combines methoxy, bromo, and hydroxyl groups, showcasing how halogenation and oxygenation influence bioactivity .

- Neu5Ac(a2,6)Lac(NAc) derivatives: Methoxy or azido groups at the anomeric position (compounds 1 and 2) reveal that azido substitution enhances binding specificity in glycoconjugates, likely due to its smaller steric footprint compared to methoxy .

Key Structural Trends :

- Methoxy Groups: Increasing methoxy substituents (mono → di → tri) in geranylphenols enhances antifungal activity (e.g., trimethoxy derivatives inhibit Botrytis cinerea at levels comparable to Captan) .

- Azido Groups : Azido derivatives exhibit distinct reactivity, such as radical-mediated azido methylation (avoiding carbocation intermediates) and rapid dimerization suppression under optimized conditions (78% yield for three-component adducts) .

Contradictions in Functionalization :

- Acetylation of methoxy groups in geranylphenols increases activity for monomethoxy derivatives but decreases it for trimethoxy analogs, underscoring the nuanced role of substituent interplay .

Antifungal Activity

Data from geranylphenol derivatives (Table 2, ):

| Substituent Pattern | % Inhibition of B. cinerea (72 h) |

|---|---|

| Monomethoxy | 6–12% (inactive) |

| Dimethoxy | 14–23% |

| Trimethoxy | 17–22% (Captan-like activity) |

Biological Activity

Azido(methoxy)methanone, a compound characterized by its azido and methoxy functional groups, has garnered attention in various fields of chemical and biological research due to its unique reactivity and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in scientific research.

This compound is an azide compound that exhibits high reactivity due to the presence of the azido group (-N₃). The compound can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The azido group can act as a nucleophile, facilitating the formation of azido-substituted derivatives.

- Reduction Reactions : It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

- Cycloaddition Reactions : The compound can undergo cycloaddition reactions, particularly in the presence of alkynes, leading to the formation of 1,2,3-triazoles.

The biological activity of this compound is primarily attributed to its interaction with biomolecules through its reactive azido group. This interaction can lead to:

- Bioorthogonal Chemistry : The azido group allows for selective labeling and tracking of biomolecules in living systems without interfering with native biochemical processes. This property is particularly useful in bioconjugation techniques where specific targeting is required.

- Formation of Nitrene Intermediates : Upon thermal decomposition, azides can generate nitrene intermediates that are highly reactive and can insert into C-H bonds or react with double bonds in organic molecules .

Biochemical Pathways

This compound can participate in various biochemical pathways:

- Synthesis of Heterocycles : The compound serves as a precursor for synthesizing nitrogen-containing heterocycles such as triazoles, which have significant biological activities including antimicrobial and anticancer properties.

- Mechanistic Insights : Studies have shown that substituents on aromatic rings influence the reactivity of azides. For example, electron-donating groups like methoxy can stabilize reactive intermediates, enhancing the overall reaction rates .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its polar azido group, which may affect solubility and membrane permeability. This characteristic is crucial for its application in drug development where effective delivery to target sites is necessary.

Case Studies and Research Findings

Several studies have highlighted the biological implications and applications of this compound:

- Synthesis and Reactivity Studies :

- Bioorthogonal Applications :

- Development of Therapeutic Agents :

Summary of Key Findings

| Property/Aspect | Description |

|---|---|

| Chemical Structure | Contains an azido group (-N₃) and a methoxy group (-OCH₃) |

| Reactivity | Engages in nucleophilic substitution, reduction, and cycloaddition reactions |

| Biological Applications | Used in bioorthogonal chemistry; precursor for heterocyclic compounds |

| Pharmacokinetics | Polar nature influences solubility and transport across membranes |

| Case Studies | Demonstrated effectiveness in protein labeling and potential therapeutic uses |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for azido(methoxy)methanone, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution using sodium azide (NaN₃) and a halogenated precursor. For example, 2-azido-1-(4-methoxyphenyl)ethanone was prepared by reacting 2-bromo-1-(4-methoxyphenyl)ethanone with NaN₃ in a water-acetone mixture (1:1 v/v) at room temperature for 1 hour, yielding 90% after extraction and drying . Optimization involves controlling stoichiometry, solvent polarity, and reaction time to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H NMR is essential for confirming the azido and methoxy groups. For instance, the methoxy group in 2-azido-1-(4-methoxyphenyl)ethanone appears as a singlet at δ 3.89 ppm, while the azido protons resonate at δ 4.51 ppm . Mass spectrometry (e.g., MALDI-TOF) and IR spectroscopy (azide stretch ~2100 cm⁻¹) complement structural validation.

Q. How should this compound be stored to ensure stability?

Azido compounds are thermally sensitive. Storage below -20°C in inert atmospheres is recommended to prevent decomposition, as seen in protocols for azido-functionalized PEG blocks . Light-sensitive vials and desiccants further enhance stability.

Q. What purification methods are effective for isolating this compound?

Liquid-liquid extraction (e.g., Et₂O/water) followed by drying over Na₂SO₄ and vacuum concentration yields high-purity products . Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) resolves impurities, while recrystallization improves crystalline purity.

Advanced Research Questions

Q. How do enzymatic methods compare to traditional synthesis for modifying this compound?

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) can reduce azido ketones to chiral alcohols. For example, KRED-NADH-110 showed activity up to 28.3 µmol/(min·mg) for azido ketone reduction, offering enantioselectivity unattainable via chemical routes . Reaction design requires pH control, cofactor regeneration, and solvent compatibility.

Q. What mechanistic factors influence the divergence between methoxy and azido methylation in copper-catalyzed reactions?

Methoxy methylation proceeds via a benzyl cation intermediate, while azido methylation involves Cu-mediated azide transfer to a benzyl radical. The oxidation strength of Cu²⁺ (e.g., Cu(BF₄)₂ vs. CuSO₄) determines radical lifetime and product selectivity . Mechanistic studies should employ radical traps (e.g., TEMPO) and isotopic labeling.

Q. How can this compound be integrated into block copolymer design?

Azido-terminated PEG blocks are coupled with polystyrene (PS) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked PEG-b-PS. This enables precise control over polymer topology and functionalization, critical for drug delivery systems . Characterization requires GPC, NMR, and thermal analysis.

Q. What strategies enable bioconjugation of this compound-derived compounds?

Click chemistry (e.g., CuAAC or strain-promoted azide-alkyne cycloaddition) attaches biomolecules to azido-functionalized polymers. For instance, azido-PEG facilitates site-specific coupling with DBCO-modified dyes or proteins, as demonstrated in PAR polymer-based antibody-drug conjugates . Reaction efficiency depends on azide density and steric accessibility.

Q. How can researchers resolve contradictions in reaction pathways involving this compound?

Divergent pathways (e.g., radical vs. ionic mechanisms) are resolved using radical clock probes and kinetic isotope effects. For example, cyclopropane ring-opening experiments confirmed radical intermediates in azido methylation, contrasting with cationic pathways in methoxy methylation . Computational modeling (DFT) further validates proposed mechanisms.

Q. What safety protocols are critical when handling this compound?

Sodium azide (NaN₃), a common precursor, is highly toxic and explosive. Synthesis must occur in fume hoods with blast shields, and waste should be quenched with nitrous acid to avoid hydrazoic acid formation . Personal protective equipment (PPE) and rigorous hazard assessments (e.g., CHETAH criteria) are mandatory.

Q. Methodological Considerations

- Data Analysis : Contrast crystallographic data (e.g., dihedral angles in related methanone derivatives ) with computational models to predict this compound’s reactivity.

- Yield Optimization : Use design of experiments (DoE) to assess solvent polarity, temperature, and catalyst loading impacts .

- Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Properties

IUPAC Name |

methyl N-diazocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2/c1-7-2(6)4-5-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHNHTHTTUJQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

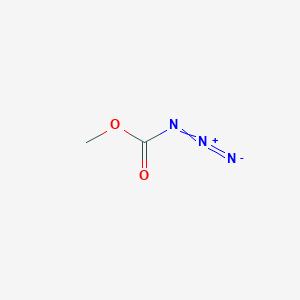

COC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501898 | |

| Record name | Methyl carbonazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-56-9 | |

| Record name | Methyl carbonazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.